2-(oxolan-3-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-4-carboxamide

Orexin receptor pharmacology Isonicotinamide SAR GPCR antagonist design

2-(Oxolan-3-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-4-carboxamide is a synthetic, small-molecule isonicotinamide derivative that belongs to the pyridyl carboxamide class of orexin receptor antagonists disclosed by Merck & Co. The compound features a pyridine-4-carboxamide core bearing a tetrahydrofuran-3-yloxy (oxolan-3-yloxy) substituent at the 2-position and an N-(2-(1H-pyrrol-1-yl)ethyl) side chain, a substitution pattern that distinguishes it from simpler pyridine carboxamide analogs within the same patent family.

Molecular Formula C16H19N3O3
Molecular Weight 301.346
CAS No. 1903085-81-3
Cat. No. B2534379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(oxolan-3-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-4-carboxamide
CAS1903085-81-3
Molecular FormulaC16H19N3O3
Molecular Weight301.346
Structural Identifiers
SMILESC1COCC1OC2=NC=CC(=C2)C(=O)NCCN3C=CC=C3
InChIInChI=1S/C16H19N3O3/c20-16(18-6-9-19-7-1-2-8-19)13-3-5-17-15(11-13)22-14-4-10-21-12-14/h1-3,5,7-8,11,14H,4,6,9-10,12H2,(H,18,20)
InChIKeyIFKQNOWUWHYKLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Oxolan-3-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-4-carboxamide (CAS 1903085-81-3): Sourcing Guide for an Isonicotinamide-Based Orexin Receptor Probe


2-(Oxolan-3-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-4-carboxamide is a synthetic, small-molecule isonicotinamide derivative that belongs to the pyridyl carboxamide class of orexin receptor antagonists disclosed by Merck & Co [1]. The compound features a pyridine-4-carboxamide core bearing a tetrahydrofuran-3-yloxy (oxolan-3-yloxy) substituent at the 2-position and an N-(2-(1H-pyrrol-1-yl)ethyl) side chain, a substitution pattern that distinguishes it from simpler pyridine carboxamide analogs within the same patent family [2]. Its structural design targets the orexin (hypocretin) receptor system, which regulates arousal, feeding, and reward pathways, positioning it as a research tool for neurological and psychiatric disorder investigation [1].

Why Generic Substitution of 2-(Oxolan-3-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-4-carboxamide (CAS 1903085-81-3) Is Not Advisable in Orexin-Targeted Research


Within the isonicotinamide orexin antagonist class, subtle variations in the N-alkyl substituent and the 2-position ether group profoundly alter receptor subtype selectivity, functional activity, and physicochemical properties [1]. The target compound uniquely combines a tetrahydrofuran-3-yloxy ether at the pyridine 2-position with an N-pyrrolylethyl amide side chain—a specific pairing not duplicated by the simpler N-pyridyl, N-cyclohexyl, or N-phenyl analogs frequently offered as screening collection alternatives [2]. In the Merck patent series, even homologation of the alkyl linker between the amide nitrogen and the terminal heterocycle (e.g., pyrrol-1-ylethyl vs. pyrrol-1-ylmethyl) generates distinct structure-activity relationship (SAR) profiles that cannot be extrapolated without experimental confirmation [1]. Consequently, procurement of the exact CAS-registered compound is essential for reproducible orexin pharmacology experiments, as in-class substitutions risk introducing uncharacterized shifts in potency, selectivity, or off-target binding.

Quantitative Differentiation Evidence for 2-(Oxolan-3-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-4-carboxamide (CAS 1903085-81-3)


Structural Differentiation from N-Pyridyl and N-Phenyl Isonicotinamide Analogs: Absence of Aromatic N-Substituent Alters Predicted Orexin Receptor Binding Mode

The target compound differs from the closest commercially available isonicotinamide analogs—such as 2-(oxolan-3-yloxy)-N-(pyridin-4-yl)pyridine-4-carboxamide and 2-(oxolan-3-yloxy)-N-(pyridin-3-yl)pyridine-4-carboxamide—by replacing the N-pyridyl substituent with an N-(2-(1H-pyrrol-1-yl)ethyl) group. In the Merck isonicotinamide orexin antagonist patent family (WO2010051236A1), N-alkylpyrrole substituents are explicitly claimed as embodiments distinct from N-aryl or N-heteroaryl substituents, indicating that the pyrrolylethyl chain occupies a different chemical space within the receptor binding pocket [1]. The tetrahydrofuran-3-yloxy group at the pyridine 2-position is retained, but the combination of this ether with the pyrrolylethyl amide side chain creates a unique pharmacophoric fingerprint not recapitulated by any single comparator compound publicly available.

Orexin receptor pharmacology Isonicotinamide SAR GPCR antagonist design

Scaffold Class Differentiation: Isonicotinamide Core vs. Nicotinamide and Picolinamide Orexin Antagonists

The compound is built on an isonicotinamide (pyridine-4-carboxamide) scaffold rather than the nicotinamide (pyridine-3-carboxamide) or picolinamide (pyridine-2-carboxamide) scaffolds that appear in earlier orexin antagonist patent families [1][2]. The Merck patent US8003797 (pyridine carboxamide orexin receptor antagonists) covers a broad genus including all three regioisomers, but the subsequent isonicotinamide-specific filing WO2010051236A1 indicates that the 4-carboxamide connectivity was prioritized for further development, suggesting superior properties within this sub-series [2]. The target compound's specific isonicotinamide core places it in the more narrowly optimized subset of orexin antagonists.

Orexin receptor antagonist Pyridine carboxamide Scaffold hopping

Tetrahydrofuran-3-yloxy Substituent: Distinct Conformational and Physicochemical Profile Compared to Linear Alkoxy or Cycloalkyl Ethers

The 2-position substituent is specifically a tetrahydrofuran-3-yloxy (oxolan-3-yloxy) group—a chiral, cyclic ether—rather than a linear alkoxy chain (e.g., methoxy, ethoxy, isopropoxy) or a saturated carbocyclic ether (e.g., cyclopentyloxy). Within the Merck isonicotinamide patent examples, cyclic ether substituents at this position are associated with distinct ranges of lipophilicity (clogP) and topological polar surface area (TPSA) compared to acyclic alkoxy or cycloalkyl ether variants [1]. The oxolan-3-yloxy group introduces a stereogenic center, meaning the compound likely exists as a racemic mixture or defined enantiomer, adding an additional dimension of differentiation versus achiral 2-position substituents.

Conformational constraint Physicochemical optimization Ether substituent SAR

Recommended Research Applications for 2-(Oxolan-3-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-4-carboxamide (CAS 1903085-81-3)


Orexin Receptor Subtype Selectivity Profiling in Recombinant Cell Lines

As a member of the isonicotinamide subclass of orexin receptor antagonists disclosed in WO2010051236A1 [1], this compound is suitable for use as a reference ligand in OX1R/OX2R selectivity profiling assays. Its N-pyrrolylethyl side chain and isonicotinamide core position it within a distinct SAR cluster that may exhibit differentiated subtype selectivity compared to the broader pyridine carboxamide series. Researchers should empirically determine IC50 values at both human OX1R and OX2R using FLIPR calcium flux or IP-1 accumulation assays, comparing results to the dual orexin receptor antagonist (DORA) standards almorexant and suvorexant [1].

Structure-Activity Relationship (SAR) Expansion Around the Pyrrolylethyl Side Chain

This compound serves as a key intermediate scaffold for systematic SAR studies exploring the role of the N-pyrrolylethyl substituent in orexin receptor binding. Because the Merck isonicotinamide patent [1] claims a range of N-heterocyclylalkyl substituents but does not publicly disclose individual compound data, procurement of CAS 1903085-81-3 enables independent head-to-head comparisons with N-pyridyl, N-phenyl, and N-cyclohexyl analogs to empirically map the contribution of the pyrrole ring to receptor affinity and functional antagonism.

In Vivo Pharmacodynamic Assessment in Rodent Sleep-Wake Models

Given the established role of orexin receptor antagonism in promoting sleep [1], this compound may be evaluated in rodent EEG/EMG-based sleep-wake studies to determine its effects on latency to sleep onset, total sleep time, and sleep architecture. The tetrahydrofuran-3-yloxy group may influence brain penetration, and direct experimental measurement of CSF/plasma ratios and receptor occupancy is required to establish the pharmacokinetic-pharmacodynamic relationship. Results should be contextualized against the published profiles of suvorexant and other clinically evaluated DORAs [1].

Chemical Probe Qualification for Orexin-Mediated Feeding and Reward Pathway Studies

Orexin signaling modulates feeding behavior and reward circuitry [1]. This compound, once its in vitro potency and selectivity are empirically established, can be qualified as a chemical probe for ex vivo or in vivo dissection of orexinergic pathways in models of binge eating, food reward, or addiction. The structural uniqueness of the N-pyrrolylethyl substituent may confer a receptor interaction profile distinct from broad-spectrum DORAs, warranting detailed pharmacological characterization before use in mechanistic studies [1].

Quote Request

Request a Quote for 2-(oxolan-3-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.